molecular formula C13H16Cl2N2O4 B2365621 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047980-48-2

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2365621
CAS RN: 1047980-48-2
M. Wt: 335.18
InChI Key: BIIAVDUTJUQMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DCPA or Dichlobenil, is a herbicide that is widely used in agriculture and horticulture to control weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and relatively low toxicity.

Scientific Research Applications

Molecular Docking and Biological Activity

A study by Vanasundari et al. (2018) employed molecular docking, vibrational, structural, electronic, and optical studies to investigate derivatives of 4-oxobutanoic acid, highlighting their significance in bonding and inhibitory activities against Placenta growth factor (PIGF-1), suggesting potential pharmacological importance. This comprehensive analysis underscores the molecule's candidacy for further investigation in drug development due to its good biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Analysis and Nonlinear Optical Materials

Another aspect of research on this compound involves its spectroscopic analysis and nonlinear optical properties. Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure through various spectroscopic methods. Their findings on the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential map indicate the compound's promising application in nonlinear optical materials due to its dipole moment and first hyperpolarizabilities (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Optical Properties and Neuroprotective Agents

Drysdale et al. (2000) explored the structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, identifying them as potent inhibitors of kynurenine-3-hydroxylase. Such inhibitors have significant implications for neuroprotective agents, providing a pathway to prevent the synthesis of neurotoxic compounds in neurodegenerative diseases. This synthesis and SAR study reveals the potential therapeutic applications of 4-oxobutanoic acid derivatives in mitigating neurotoxicity (Drysdale, Hind, Jansen, & Reinhard, 2000).

properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-10(13(20)21)5-11(19)17-12-8(14)3-2-4-9(12)15/h2-4,7,10,16,18H,5-6H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAVDUTJUQMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.